alpha-Methyl-DL-methionine

Catalog No.
S1904973
CAS No.
2749-07-7
M.F
C6H13NO2S
M. Wt
163.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methyl-DL-methionine

CAS Number

2749-07-7

Product Name

alpha-Methyl-DL-methionine

IUPAC Name

2-amino-2-methyl-4-methylsulfanylbutanoic acid

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

InChI

InChI=1S/C6H13NO2S/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9)

InChI Key

ZYVMPHJZWXIFDQ-UHFFFAOYSA-N

SMILES

CC(CCSC)(C(=O)O)N

Canonical SMILES

CC(CCSC)(C(=O)O)N
  • Mechanism of Action: Due to its structural similarity to methionine, alpha-Methyl-DL-methionine can compete with methionine for uptake into cells. This competition disrupts normal cellular processes that rely on methionine. [Source: Santa Cruz Biotechnology, ]

Applications in Research

alpha-Methyl-DL-methionine finds application in specific research areas:

  • Methionine Sulfoximine (MSO) Studies: Researchers use alpha-Methyl-DL-methionine to investigate the link between methionine sulfoximine (MSO) and seizures. MSO is a neurotoxin that can cause seizures by inhibiting glutamine synthetase, an enzyme crucial for brain function. Studies have shown that alpha-Methyl-DL-methionine can protect cells from MSO-induced toxicity, suggesting its potential role in understanding and developing treatments for MSO-related seizures. [Source: Santa Cruz Biotechnology, ]

Important to Note:

  • Limited research:** More research is needed to fully understand the effects and potential therapeutic applications of alpha-Methyl-DL-methionine.
  • Safety considerations:** As with any research chemical, proper safety protocols should be followed when handling alpha-Methyl-DL-methionine. Information on safety data sheets (SDS) should be consulted before use.

Alpha-Methyl-DL-methionine is a synthetic derivative of the amino acid methionine, characterized by the addition of a methyl group at the alpha position. Its chemical formula is C₆H₁₃NO₂S, and it has a CAS number of 2749-07-7. This compound functions primarily as a methionine antagonist, which means it can inhibit the biological activities associated with methionine, including protein synthesis and methylation reactions. Alpha-Methyl-DL-methionine is utilized in various biochemical studies, particularly in exploring the mechanisms of methionine-related pathways and their implications in neurological conditions such as seizures .

Typical of amino acids. It can undergo:

  • Transamination: This reaction involves the transfer of an amino group to a keto acid, forming a new amino acid.
  • Decarboxylation: Removal of the carboxyl group to form an amine.
  • Methylation: Serving as a methyl donor in various biochemical pathways, although its role as an antagonist limits its effectiveness compared to methionine itself.

Notably, alpha-Methyl-DL-methionine can also interact with other compounds in metabolic pathways, influencing the synthesis of cysteine and homocysteine through its antagonistic properties .

Alpha-Methyl-DL-methionine exhibits significant biological activity, particularly as a methionine antagonist. Its primary actions include:

  • Inhibition of Methionine Metabolism: By blocking the pathways that utilize methionine, it can alter levels of homocysteine and cysteine in biological systems.
  • Neuroprotective Effects: Research indicates that alpha-Methyl-DL-methionine may have protective effects against seizures induced by methionine sulfoximine, suggesting potential therapeutic applications in neurological disorders .
  • Impact on Protein Synthesis: As a methionine analogue, it can interfere with normal protein synthesis processes within cells.

The synthesis of alpha-Methyl-DL-methionine typically involves:

  • Methylation of Methionine: The most common method is through the methylation of methionine using reagents like dimethyl sulfate or methyl iodide under alkaline conditions.
  • Chemical Modification: Other methods may involve modifying existing amino acid structures through various organic synthesis techniques to introduce the methyl group at the alpha position.

These synthetic routes are essential for producing alpha-Methyl-DL-methionine for research and pharmaceutical applications .

Alpha-Methyl-DL-methionine has several applications in research and potential therapeutic contexts:

  • Research Tool: It is widely used to study methionine metabolism and its implications in various biological processes.
  • Neuroscience Studies: Its role in modulating seizure activity makes it valuable for investigating treatments for epilepsy and related conditions.
  • Agricultural

Studies examining the interactions of alpha-Methyl-DL-methionine have revealed:

  • Synergistic Effects with Other Compounds: It may enhance or inhibit the effects of other metabolites involved in sulfur amino acid metabolism.
  • Potential Drug Interactions: Research indicates that it can influence the efficacy of drugs that rely on methionine metabolism, necessitating careful consideration in pharmacological contexts.

These interactions underscore its importance in both basic research and clinical applications .

Several compounds share structural or functional similarities with alpha-Methyl-DL-methionine. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
MethionineC₅H₁₁NO₂SEssential amino acid involved in protein synthesis.
S-AdenosylmethionineC₁₄H₁₉N₃O₁₃SMethyl donor involved in numerous methylation reactions.
Methionine SulfoximineC₅H₁₁NO₃SInhibits glutamate decarboxylase; linked to seizures.

Uniqueness of Alpha-Methyl-DL-methionine

Alpha-Methyl-DL-methionine is unique due to its specific role as a methionine antagonist, which differentiates it from other compounds that either serve as precursors or active participants in metabolic pathways. Unlike methionine itself, which is essential for various physiological functions, alpha-Methyl-DL-methionine's antagonistic nature allows it to modulate these functions, providing insights into metabolic regulation and potential therapeutic avenues .

Alpha-Methyl-DL-methionine is systematically named 2-amino-2-methyl-4-methylsulfanylbutanoic acid, with the molecular formula C₆H₁₃NO₂S (molecular weight: 163.24 g/mol). This designation reflects its structural identity as a methionine derivative with a methyl group substituted at the alpha-carbon, alongside a methylthio group at the fourth carbon of the butanoic acid backbone. Key synonyms include alpha-Methyl-DL-methionine, 2-Methyl-DL-methionine, and DL-Methionine, 2-methyl-, with the CAS number 2749-07-7.

Stereochemical Configuration and Isomeric Forms

The DL notation indicates a racemic mixture of the D- and L-enantiomers, each bearing the alpha-methyl substitution. The stereochemistry is defined by the configuration at the chiral carbon (C2), which is shared between the amino and methyl groups. The D-enantiomer adopts the (2R)-configuration, while the L-enantiomer follows the (2S)-configuration. This racemic composition contrasts with enantiopure forms, such as D-Methionine or L-Methionine, where stereospecificity governs metabolic and enzymatic interactions.

The InChI identifier InChI=1S/C6H13NO2S/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9) and SMILES string CC(CCSC)(C(=O)O)N encode the compound’s connectivity and stereochemical ambiguity in the DL form. The ChEMBL entry CHEMBL47860 and UNII identifier 46CD6XAY1B further standardize its reference in chemical databases.

Crystallographic Data and Solid-State Structure

Alpha-Methyl-DL-methionine crystallizes in the orthorhombic space group Pbca at temperatures above 326 K, transitioning from the β-form (low-temperature phase) to the α-form (high-temperature phase). Key crystal parameters include:

ParameterValue (α-phase)Temperature
Space groupPbca340 K
Unit cell dimensionsa = 17.0159 Å, b = 10.8347 Å, c = 19.1795 Å-100°C (β-phase)
Hydrogen-bonding motifN–H⋯O sheets340 K

The α-phase exhibits a minor side-chain disorder (occupancy 0.0491), where the N–C–C–C torsion adopts a gauche+ conformation (~60°) instead of the typical gauche− arrangement. This disorder is less pronounced in enantiopure methionine analogues, highlighting the structural flexibility imparted by the DL configuration.

Comparative Structural Analysis with Methionine Analogues

Alpha-Methyl-DL-methionine differs structurally from methionine and its derivatives in substitution patterns and crystal packing. Below is a comparative analysis:

PropertyMethionine (C₅H₁₁NO₂S)Alpha-Methyl-DL-Methionine (C₆H₁₃NO₂S)S-Methylmethionine (C₆H₁₅NO₂S²⁺)
Side-chain substitutionMethylthio (C4)Alpha-methyl (C2) + methylthio (C4)Sulfonium methyl (C1) + methylthio (C4)
Key functional groups–NH₂, –COOH, –SCH₃–NH₂, –COOH, –SCH₃, –CH₃ (C2)–NH₃⁺, –COO⁻, –S+(CH₃)₂
Crystal symmetryMonoclinic (β-phase)Orthorhombic (α-phase)Monoclinic (zwitterionic)
Hydrogen-bondingN–H⋯O sheetsN–H⋯O sheets with side-chain disorderN–H⋯O and N+–H⋯O interactions
  • Methionine: The parent compound lacks the alpha-methyl group, resulting in a distinct side-chain conformation (trans-C3–C4–S–C5).
  • S-Methylmethionine: A sulfonium derivative with a positively charged sulfur atom, enabling distinct ionic interactions.
  • Boc/Fmoc Derivatives: Protecting groups (e.g., tert-butoxycarbonyl or fluorenylmethyloxycarbonyl) at the alpha-amino group alter solubility and reactivity.

Biochemical and Pharmacological Relevance

Alpha-Methyl-DL-methionine serves as a methionine antagonist, competing with methionine in enzymatic reactions and metabolic pathways. Its structural similarity to methionine enables it to inhibit methionine sulfoximine-sensitive enzymes, such as glutamine synthetase, though its racemic nature may reduce stereospecific interactions.

Synthetic and Industrial Applications

The compound is synthesized via chemical modification of methionine, often involving methylation at the alpha-carbon under controlled stereochemical conditions. Derivatives like Boc-alpha-methyl-DL-methionine (C₁₁H₂₁NO₄S, CAS 75691-21-3) and Fmoc-alpha-methyl-DL-methionine (C₂₁H₂₃NO₄S, CAS 147108-43-8) are used in peptide synthesis and solid-phase peptide synthesis (SPPS).

Challenges and Research Gaps

Key challenges include:

  • Stereochemical Purity: The racemic mixture complicates studies requiring enantiopure compounds.
  • Crystal Disorder: The gauche+ conformation in the α-phase introduces complexity in crystal engineering applications.
  • Functional Analogy: Limited data exist on its role as a methionine surrogate in biological systems compared to enantiopure analogues.

XLogP3

-2.2

Sequence

X

Wikipedia

2-methyl-DL-methionine

Dates

Modify: 2024-04-14

Explore Compound Types